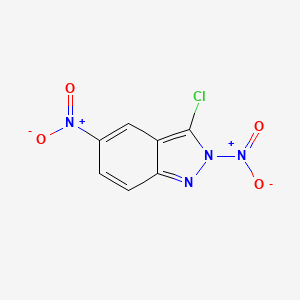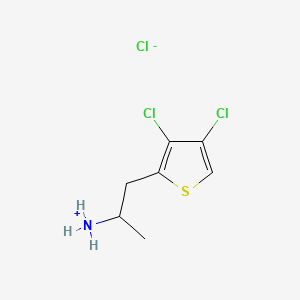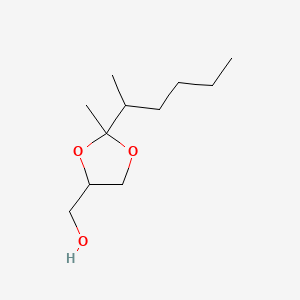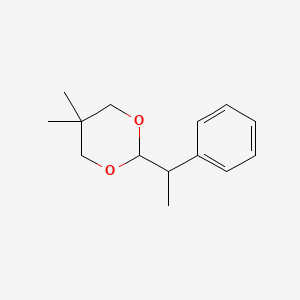
3-Chloro-2,5-dinitroindazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2,5-dinitroindazole is a chemical compound belonging to the class of nitroindazoles. Nitroindazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of an indazole ring substituted with chlorine and nitro groups, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,5-dinitroindazole typically involves the nitration of 3-chloroindazole. One common method includes the use of a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (0°C) to achieve nitration . The reaction proceeds as follows:
Starting Material: 3-Chloroindazole
Reagents: Fuming nitric acid, concentrated sulfuric acid
Conditions: 0°C
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the use of strong acids and the exothermic nature of the nitration reaction.
化学反应分析
Types of Reactions
3-Chloro-2,5-dinitroindazole undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 3-chloro-2,5-diaminoindazole.
Oxidation: Formation of higher oxidation state compounds.
科学研究应用
3-Chloro-2,5-dinitroindazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 3-Chloro-2,5-dinitroindazole involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity .
相似化合物的比较
Similar Compounds
3-Chloro-2,5-dihydroxybenzyl alcohol: A benzene derivative with similar substitution patterns.
3-Chloro-2,5-diaminoindazole: A reduced form of 3-Chloro-2,5-dinitroindazole.
Indole Derivatives: Compounds with an indole ring structure and various substitutions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups on the indazole ring makes it a versatile compound for various applications.
属性
CAS 编号 |
68159-06-8 |
|---|---|
分子式 |
C7H3ClN4O4 |
分子量 |
242.57 g/mol |
IUPAC 名称 |
3-chloro-2,5-dinitroindazole |
InChI |
InChI=1S/C7H3ClN4O4/c8-7-5-3-4(11(13)14)1-2-6(5)9-10(7)12(15)16/h1-3H |
InChI 键 |
TZUUMLAKXRSPRV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NN(C(=C2C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)




![2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)




